molecular formula C16H14N2O3 B14093046 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14093046
M. Wt: 282.29 g/mol
InChI Key: NGVUTRILHWQDDM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrido[1,2-a]pyrimidin-4-one core structure substituted with a 3,4-dimethoxyphenyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction mixture is heated to facilitate the formation of the pyrido[1,2-a]pyrimidin-4-one ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity. Solvent recovery and recycling are also critical aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets and modulate various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and potential for interactions with biological membranes and targets .

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C16H14N2O3/c1-20-13-7-6-11(9-14(13)21-2)12-10-16(19)18-8-4-3-5-15(18)17-12/h3-10H,1-2H3

InChI Key

NGVUTRILHWQDDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)N3C=CC=CC3=N2)OC

Origin of Product

United States

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